molecular formula C22H22FN5O2 B2657217 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251617-61-4

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No.: B2657217
CAS No.: 1251617-61-4
M. Wt: 407.449
InChI Key: SEHOOEDCRCZVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a synthetic compound that features a complex structure combining a triazole ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-triazole intermediate with 4-methylbenzoic acid or its derivatives, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

    Biological Studies: The compound can serve as a probe to study specific biological pathways, particularly those involving triazole and piperidine derivatives.

    Chemical Biology: It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the benzamide moiety may enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
  • N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
  • N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Uniqueness

The presence of the 4-fluorophenyl group in N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide imparts unique electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its analogs with different substituents.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOOEDCRCZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.